
N-Bromo-N-(4-chlorophenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Bromo-N-(4-chlorophenyl)formamide: is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Bromo-N-(4-chlorophenyl)formamide can be synthesized through the bromination of N-(4-chlorophenyl)formamide. The bromination process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-Bromo-N-(4-chlorophenyl)formamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, forming N-(4-chlorophenyl)formamide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of N-(4-chlorophenyl)formamide.
Oxidation Reactions: Oxidized forms of the compound, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: N-(4-chlorophenyl)formamide and other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: N-Bromo-N-(4-chlorophenyl)formamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s brominated structure makes it a useful probe in biological studies, particularly in understanding the interactions of brominated compounds with biological systems.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound and its derivatives. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of N-Bromo-N-(4-chlorophenyl)formamide involves its interaction with molecular targets through its bromine and chlorine atoms. These halogen atoms can participate in various chemical reactions, including halogen bonding and electrophilic aromatic substitution. The compound’s effects are mediated by its ability to form stable intermediates and products during these reactions .
Comparaison Avec Des Composés Similaires
N-(4-Bromophenyl)formamide: Similar in structure but lacks the chlorine atom.
N-(4-Chlorophenyl)formamide: Similar in structure but lacks the bromine atom.
N-(4-Fluorophenyl)formamide: Contains a fluorine atom instead of bromine or chlorine.
Uniqueness: N-Bromo-N-(4-chlorophenyl)formamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its mono-halogenated counterparts .
Propriétés
Numéro CAS |
93663-19-5 |
|---|---|
Formule moléculaire |
C7H5BrClNO |
Poids moléculaire |
234.48 g/mol |
Nom IUPAC |
N-bromo-N-(4-chlorophenyl)formamide |
InChI |
InChI=1S/C7H5BrClNO/c8-10(5-11)7-3-1-6(9)2-4-7/h1-5H |
Clé InChI |
ZSIZVNDWAYIHGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(C=O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


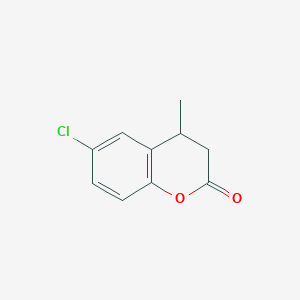
![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)


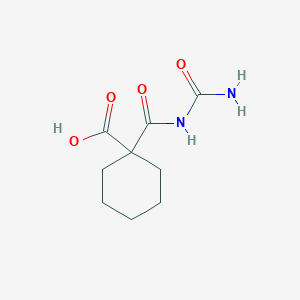
![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)
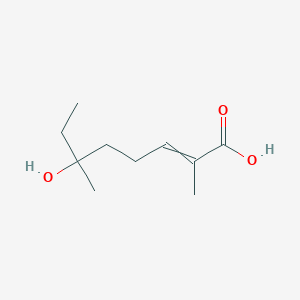

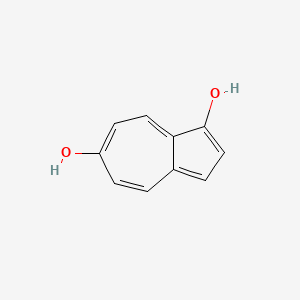
![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)
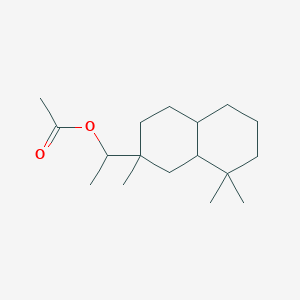
![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)
